molecular formula C21H23ClN2O2S B11476594 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]-1H-pyrrol-2-amine

Cat. No.: B11476594
M. Wt: 402.9 g/mol
InChI Key: SHPGJACBJJQNNC-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the pyrrole ring and other substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4′-chlorobenzenesulfonyl)butyric acid
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE is unique due to its specific substitution pattern on the pyrrole ring and the presence of both sulfonyl and methylphenyl groups.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]pyrrol-2-amine

InChI

InChI=1S/C21H23ClN2O2S/c1-14-4-6-17(7-5-14)12-13-24-16(3)15(2)20(21(24)23)27(25,26)19-10-8-18(22)9-11-19/h4-11H,12-13,23H2,1-3H3

InChI Key

SHPGJACBJJQNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN2C(=C(C(=C2N)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C

Origin of Product

United States

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